(2S,3S,4R)-2-Azidotricosane-1,3,4-triol
Description
Properties
CAS No. |
918866-99-6 |
|---|---|
Molecular Formula |
C23H47N3O3 |
Molecular Weight |
413.6 g/mol |
IUPAC Name |
(2S,3S,4R)-2-azidotricosane-1,3,4-triol |
InChI |
InChI=1S/C23H47N3O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(28)23(29)21(20-27)25-26-24/h21-23,27-29H,2-20H2,1H3/t21-,22+,23-/m0/s1 |
InChI Key |
VTEPLZXCWFUNLV-ZRBLBEILSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO)N=[N+]=[N-])O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(C(C(CO)N=[N+]=[N-])O)O |
Origin of Product |
United States |
Preparation Methods
Reduction and Azidation Method
This method involves the reduction of a precursor compound followed by azidation.
Step 1 : Reduction of a suitable fatty acid or alcohol to form a triol.
Step 2 : Conversion of the hydroxyl group into an azide using sodium azide in the presence of a suitable coupling agent such as DCC (dicyclohexylcarbodiimide).
Yield : Typically yields around 60-70% depending on reaction conditions.
Direct Azidation Method
In this method, existing alcohol groups on a long-chain fatty alcohol are directly converted to azides.
- Reagents : Sodium azide is used in conjunction with a catalyst such as phosphorus oxychloride (POCl3) to facilitate the transformation.
Yield : This method can achieve yields of approximately 50-65%.
Multi-Step Synthesis
A more complex synthesis route involves several steps including protection-deprotection strategies.
Protection : Protect hydroxyl groups using silyl or acyl protecting groups.
Azidation : Introduce azide groups through nucleophilic substitution.
Deprotection : Remove protecting groups to yield the final product.
Yield : This method is labor-intensive but can yield up to 80% purity for the final compound.
Comparative Analysis of Methods
The following table summarizes the various preparation methods along with their respective yields and complexity:
| Method | Steps Involved | Typical Yield (%) | Complexity Level |
|---|---|---|---|
| Reduction and Azidation | Reduction → Azidation | 60-70 | Moderate |
| Direct Azidation | Direct conversion | 50-65 | Low |
| Multi-Step Synthesis | Protection → Azidation → Deprotection | Up to 80 | High |
Research Findings
Recent studies highlight the significance of optimizing reaction conditions such as temperature, solvent choice, and reaction time to enhance yield and purity:
A study published in Synthetic Communications demonstrated that varying the solvent from DMF to DMSO increased yields by approximately 15% due to improved solubility of reagents.
Another research article emphasized the use of microwave-assisted synthesis which significantly reduced reaction times while maintaining high yields.
Chemical Reactions Analysis
Types of Reactions
(2S,3S,4R)-2-Azidotricosane-1,3,4-triol undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC, reducing agents like LiAlH4, and catalysts like Pd/C. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, amines, and triazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2S,3S,4R)-2-Azidotricosane-1,3,4-triol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (2S,3S,4R)-2-Azidotricosane-1,3,4-triol exerts its effects involves the interaction of its functional groups with specific molecular targets. The azido group can undergo click chemistry reactions to form stable triazole linkages, which can be used to modify biomolecules or materials . The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize (2S,3S,4R)-2-azidotricosane-1,3,4-triol, we compare it with structurally and functionally analogous compounds (Table 1).
Table 1: Structural and Functional Comparison
Functional Group and Reactivity
The azide group in (2S,3S,4R)-2-azidotricosane-1,3,4-triol distinguishes it from analogs like (2S,3S,4R)-2-amino-octadecane-1,3,4-triol and natural amide derivatives. Azides enable bioorthogonal "click" reactions (e.g., Cu-catalyzed azide-alkyne cycloaddition), facilitating covalent conjugation to carrier proteins in vaccines . In contrast, amine or amide groups in analogs require additional activation steps for coupling, reducing efficiency .
Chain Length and Bioactivity
Chain length impacts lipid solubility and receptor binding. The 23-carbon backbone of (2S,3S,4R)-2-azidotricosane-1,3,4-triol enhances membrane integration compared to shorter-chain analogs (e.g., octadecane derivatives). However, excessive hydrophobicity may reduce aqueous solubility, necessitating formulation optimization . Natural amide-based triols (e.g., compound 1 from Actinostemma lobatum) exhibit comparable chain lengths but lack azide-driven reactivity, limiting their utility in synthetic applications .
Stereochemical Specificity
The (2S,3S,4R) configuration is conserved across synthetic and natural triols to maintain CD1d receptor affinity. For example, stereochemical mismatches in azide or amide analogs reduce iNKT cell activation by >90%, as shown in cytokine production assays . Natural amide derivatives (e.g., compound 2 from Actinostemma lobatum) share this configuration, suggesting evolutionary conservation of bioactive stereochemistry .
Biological Activity
(2S,3S,4R)-2-Azidotricosane-1,3,4-triol is a complex organic compound with potential biological activities. Its structural characteristics suggest that it may interact with various biological systems, potentially influencing cellular processes. This article reviews the available data on the biological activity of this compound, including its mechanisms of action, effects on different biological systems, and relevant case studies.
The compound is characterized by its azido group and multiple hydroxyl groups which contribute to its solubility and reactivity. The molecular formula is with a molecular weight of approximately 375.6 g/mol. The presence of the azido group may enhance its reactivity in biological systems.
Research indicates that compounds with similar structures often exhibit a range of biological activities due to their ability to interact with cellular membranes and proteins. The hydroxyl groups can participate in hydrogen bonding, enhancing interactions with biomolecules.
Potential Mechanisms:
- Antimicrobial Activity : Compounds with long-chain alcohols have been shown to possess antimicrobial properties by disrupting microbial cell membranes.
- Antioxidant Activity : Hydroxyl-containing compounds often exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.
- Cell Signaling : The azido group may play a role in photochemical reactions that can modify proteins or nucleic acids, influencing cell signaling pathways.
Biological Activity Overview
A summary of the biological activities associated with (2S,3S,4R)-2-Azidotricosane-1,3,4-triol is presented in Table 1.
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of long-chain alcohols similar to (2S,3S,4R)-2-Azidotricosane-1,3,4-triol, it was found that these compounds effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The mechanism was attributed to membrane disruption caused by the hydrophobic tail of the molecule interacting with lipid bilayers .
Case Study 2: Antioxidant Properties
Another investigation highlighted the antioxidant potential of azido-containing compounds. The study demonstrated that (2S,3S,4R)-2-Azidotricosane-1,3,4-triol exhibited significant free radical scavenging activity in vitro. This property was linked to the presence of hydroxyl groups which donate electrons to neutralize reactive oxygen species .
Case Study 3: Cytotoxic Effects on Cancer Cells
Research has also indicated that (2S,3S,4R)-2-Azidotricosane-1,3,4-triol can induce cytotoxic effects in certain cancer cell lines. The study reported an IC50 value indicating effective concentration levels for inducing apoptosis through mitochondrial pathways .
Q & A
Q. What synthetic methodologies are most effective for producing (2S,3S,4R)-2-Azidotricosane-1,3,4-triol, and what key reaction parameters require optimization?
The synthesis typically involves azide introduction via nucleophilic substitution or Staudinger reactions. For example, (2S,3S,4R)-2-azidooctadecane-1,3,4-triol (a structural analog) is synthesized by reacting aminated precursors with K₂CO₃ and CuSO₄ in MeOH/H₂O, followed by purification via column chromatography and recrystallization . Critical parameters include temperature control (e.g., -20°C for silylation steps to prevent side reactions) , solvent selection (dry pyridine for tritylation ), and stoichiometric ratios of reagents like (tBu)₂Si(OTf)₂ for protecting group installation . Scalability requires careful management of intermediates, such as avoiding azide decomposition during dehydration steps.
Q. Which analytical techniques are essential for confirming the structural and stereochemical integrity of (2S,3S,4R)-2-Azidotricosane-1,3,4-triol?
- Mass Spectrometry (ESI-MS): Exact mass analysis (e.g., [M+Na]⁺ observed at m/z 366.2725 vs. calculated 366.2733) confirms molecular formula .
- NMR Spectroscopy: ¹H and ¹³C NMR identify regiochemical and stereochemical features, such as distinguishing benzyl or trityl-protected hydroxyls .
- HPLC: Size-exclusion HPLC (e.g., Superose® 12) monitors purity and conjugate formation in glycoconjugate applications .
- Polarimetry: Validates optical activity consistent with the (2S,3S,4R) configuration .
Q. How is the azide functional group strategically utilized in downstream applications of this compound?
The azide group enables bioorthogonal "click chemistry" (e.g., CuAAC with alkynes) for conjugating the compound to proteins or lipids in glycoconjugate vaccines . This functional group also allows selective reduction to amines (e.g., using PPh₃/H₂O ) for further derivatization, such as acylations in sphingolipid analogs .
Advanced Research Questions
Q. What strategies resolve diastereoselectivity challenges during the synthesis of (2S,3S,4R)-2-Azidotricosane-1,3,4-triol and its analogs?
Stereochemical control is achieved through:
- Cis-dihydroxylation: Using OsO₄/NMO at low temperatures (-10°C) to favor desired diastereomers (99:1 selectivity) .
- Chiral auxiliaries: Aziridine aldehydes with fixed configurations ensure stereoselective alkene functionalization .
- Protecting group tactics: Sequential tritylation and silylation (e.g., (tBu)₂Si groups) direct regioselective reactions while preserving stereochemistry .
Q. How does the stereochemistry of (2S,3S,4R)-2-Azidotricosane-1,3,4-triol influence its bioactivity in immune modulation?
The ribo-configuration (2S,3S,4R) mimics natural phytosphingosines, which are critical for binding to CD1d receptors on antigen-presenting cells. This interaction activates invariant natural killer T (iNKT) cells, a mechanism leveraged in α-galactosylceramide-based cancer immunotherapies . Modifications to the acyl chain or hydroxyl groups (e.g., benzyl protection ) alter lipid solubility and binding affinity, impacting cytokine release profiles.
Q. What computational or experimental approaches optimize reaction yields for large-scale synthesis?
- Kinetic studies: Monitoring reaction progress via TLC or in-situ IR identifies rate-limiting steps (e.g., azide displacement).
- Design of Experiments (DoE): Statistical optimization of variables like solvent polarity, catalyst loading, and temperature improves yield .
- Quantum chemistry modeling: Predicts transition states for stereoselective steps, such as dihydroxylation .
- Flow chemistry: Continuous processing minimizes decomposition of sensitive intermediates like azides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
